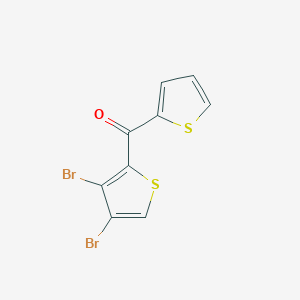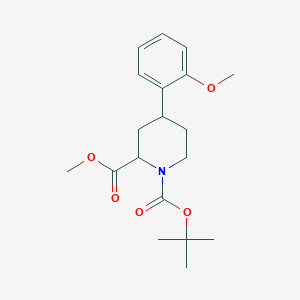
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its indane structure, which consists of a fused benzene and cyclopentane ring, with an amino group and a hydroxyl group attached to the first carbon of the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-nitro-indan-1-one, followed by the resolution of the resulting racemic mixture. One common method includes the catalytic hydrogenation of 2-nitro-indan-1-one using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The racemic mixture of 2-amino-indan-1-ol is then resolved using chiral acids such as tartaric acid to obtain the desired (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The resolution step is often carried out using continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indan-1-ol derivatives.
Applications De Recherche Scientifique
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
2-Aminoindan: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxyindan: Lacks the amino group, limiting its biological activity.
1-Aminoindan: The amino group is positioned differently, affecting its reactivity and applications.
Uniqueness: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, providing a balance of reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1S)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8?,9-/m0/s1 |
Clé InChI |
HRWCWYGWEVVDLT-GKAPJAKFSA-N |
SMILES isomérique |
C1C([C@H](C2=CC=CC=C21)O)N |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)
![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)








![Rac-2-[1-(2,6-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302955.png)


![tert-butyl 4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-2-(tetrahydro-2H-pyran-4-ylamino)benzoate](/img/structure/B8302964.png)
